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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-1-phenylethanol, a key intermediate in pharmaceutical and organic synthesis. The

document is intended for researchers, scientists, and drug development professionals, offering

a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Introduction
2-Bromo-1-phenylethanol is a chiral alcohol that serves as a versatile building block in the

synthesis of various organic molecules. Its structure, featuring a phenyl ring, a hydroxyl group,

and a bromine atom on the adjacent carbon, makes it a valuable precursor for the introduction

of these functionalities into larger, more complex structures. Accurate and thorough

spectroscopic characterization is crucial for its identification, purity assessment, and quality

control in research and industrial applications.

Spectroscopic Data
The following sections present the key spectroscopic data for 2-Bromo-1-phenylethanol,
summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 2-Bromo-1-phenylethanol were acquired in

deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity

of the hydrogen atoms in the molecule.

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic-H 7.29–7.38 m -

CH-OH 4.94–4.96 m -

CH₂Br
3.59 (dd), 3.71-3.76

(m)
m -

OH 2.65 s -

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)

Aromatic C (Quaternary) 143.7

Aromatic CH 128.7, 127.9, 125.8

C-OH 71.3

C-Br 41.7, 41.5

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3398 O-H Stretch (broad) Alcohol

~3030 C-H Stretch Aromatic

2954, 2926 C-H Stretch Aliphatic

1494, 1454 C=C Stretch Aromatic

1068 C-O Stretch Alcohol

~700 C-Br Stretch Alkyl Halide

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation. Due to the presence of bromine, which

has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum of 2-
Bromo-1-phenylethanol exhibits a characteristic isotopic pattern for bromine-containing

fragments, with two peaks of similar intensity separated by two mass-to-charge units (m/z).[1]

m/z Proposed Fragment Ion

200/202 [C₈H₉BrO]⁺˙ (Molecular Ion)

121 [C₈H₉O]⁺

107 [C₇H₇O]⁺

79/81 [Br]⁺

77 [C₆H₅]⁺

51 [C₄H₃]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above. Specific parameters may vary depending on the instrumentation used.
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NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2-Bromo-1-phenylethanol was dissolved in approximately 0.7

mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

The tube was capped and gently agitated to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR: A standard one-pulse sequence was used. Data was acquired with a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence was employed to simplify the spectrum and

enhance the signal of the carbon nuclei. A larger number of scans was typically required

compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
Sample Preparation (Thin Film):

A small drop of neat 2-Bromo-1-phenylethanol was placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.

The plates were gently pressed together to form a thin, uniform liquid film.

Instrumentation and Data Acquisition:

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Procedure: A background spectrum of the clean salt plates was first recorded. The sample

was then placed in the instrument's sample holder, and the infrared spectrum was acquired
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over a typical range of 4000-400 cm⁻¹. The final spectrum was presented in terms of

transmittance or absorbance.

Mass Spectrometry
Sample Introduction and Ionization (GC-MS):

A dilute solution of 2-Bromo-1-phenylethanol in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) was prepared.

The sample was injected into a gas chromatograph (GC) to separate it from any impurities.

The eluent from the GC was directly introduced into the mass spectrometer.

Electron ionization (EI) was used to fragment the molecules.

Instrumentation and Data Acquisition:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer was used to separate the ions

based on their mass-to-charge ratio.

Data Analysis: The resulting mass spectrum, a plot of relative ion intensity versus m/z, was

analyzed to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the

spectroscopic data for a chemical compound like 2-Bromo-1-phenylethanol.
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Caption: Workflow for the spectroscopic analysis of 2-Bromo-1-phenylethanol.

Conclusion
The spectroscopic data and protocols presented in this technical guide provide a

comprehensive reference for the characterization of 2-Bromo-1-phenylethanol. The distinct

signals in the NMR, IR, and MS spectra serve as a reliable fingerprint for the identification and

quality assessment of this important chemical intermediate. This information is critical for

ensuring the integrity of starting materials in research and development, ultimately contributing

to the successful synthesis of target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1266663?utm_src=pdf-body-img
https://www.benchchem.com/product/b1266663?utm_src=pdf-body
https://www.benchchem.com/product/b1266663?utm_src=pdf-body
https://www.benchchem.com/product/b1266663?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. benchchem.com [benchchem.com]
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266663#spectroscopic-data-nmr-ir-ms-of-2-bromo-
1-phenylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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